molecular formula C6H6F3NO3 B13021541 (2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid

(2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid

Cat. No.: B13021541
M. Wt: 197.11 g/mol
InChI Key: HIHWPMLRFOIGRG-HRFVKAFMSA-N
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Description

(2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of pyrrolidine, a five-membered lactam, and contains a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,3,4-trifluorophenoxy)pyrrolidine-2-carboxylic acid
  • (2S,4S)-4-(Fluoromethyl)pyrrolidine-2-carboxylic acid trifluoroacetate

Uniqueness

(2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

(2S,4S)-5-oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)2-1-3(5(12)13)10-4(2)11/h2-3H,1H2,(H,10,11)(H,12,13)/t2-,3-/m0/s1

InChI Key

HIHWPMLRFOIGRG-HRFVKAFMSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1C(C(=O)NC1C(=O)O)C(F)(F)F

Origin of Product

United States

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